molecular formula C13H22O B8647791 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol

2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol

Cat. No.: B8647791
M. Wt: 194.31 g/mol
InChI Key: MTVBNJVZZAQKRV-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol is a chemical compound with a complex structure that includes a butenol backbone and a cyclopentene ring with multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol can be achieved through several synthetic routes. One common method involves the reaction of α-pinene with acetic acid to form epoxypinane, which is then isomerized to campholenaldehyde. This intermediate undergoes aldol condensation with butanal in the presence of a base catalyst, followed by catalytic hydrogenation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-: This compound has a similar structure but with an ethyl group instead of a methyl group.

    3-Buten-1-ol, 2-methyl-: A simpler compound with a similar but less complex structure.

Uniqueness

2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a butenol backbone with a highly substituted cyclopentene ring makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the production of fragrances .

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

InChI

InChI=1S/C13H22O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h5-6,12,14H,7-9H2,1-4H3

InChI Key

MTVBNJVZZAQKRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CC=C(C)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.07 g (15 mmol) of Al(O-i-Pr)3 and 30 ml of toluene were fed into a 100 ml four-necked round bottom flask under atmosphere of nitrogen, and stirred at room temperature, and then 28.8 g (150 mmol) of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al, then 0.25 g (1.5 mmol) of trichloroacetic acid, and further 18.0 g (300 mmol) of isopropyl alcohol were added while stirring at room temperature. Reaction was conducted while fraction containing acetone generated at the solution temperature of 80° to 92° C. was distilled off. After 6 hours, the reaction solution was analyzed by GLC, 81% of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol was obtained (corresponding to 90% selectivity for conversion of the aldehyde as the starting material).
Quantity
3.07 g
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Reaction Step One
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30 mL
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solvent
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Name
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
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28.8 g
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reactant
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0.25 g
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18 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

10.2 g (50 mmol) of Al(O-i-Pr)3, 0.25g (2.5 mmol) of sulfuric acid and 180 g (3.0 mol) of IPA were fed into a 1000 ml four-necked round bottom flask under atmosphere of nitrogen, and stirred at 85° C., and then 192 g (1.0 mol) of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al was added. The reaction was conducted while fraction containing acetone generated at the solution temperature of 85° to 95° C. was removed by distillation. After 7 hours, the reaction solution was analyzed by GLC, 88% of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol was obtained (corresponding to 92% selectivity for conversion of the aldehyde as the starting material).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0.25 g
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reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
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Name
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
192 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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CC(C=O)=CCC1CC=C(C)C1(C)C
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